(2-Iodooxazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodooxazol-4-yl)methanamine is a chemical compound with the molecular formula C4H5IN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The presence of an iodine atom at the 2-position and an amine group at the 4-position of the oxazole ring makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodo-4-formyloxazole with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at reflux temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of (2-Iodooxazol-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and ensure reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2-Iodooxazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or organometallic compounds.
Oxidation Reactions: The amine group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide, organometallic reagents, THF, reflux.
Oxidation: Hydrogen peroxide, potassium permanganate, ethanol, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, THF, reflux.
Major Products Formed
Substitution: Formation of azides, organometallic derivatives.
Oxidation: Formation of oximes, nitriles.
Reduction: Formation of primary amines, alcohols.
Scientific Research Applications
(2-Iodooxazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Iodo
Properties
Molecular Formula |
C4H5IN2O |
---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
(2-iodo-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C4H5IN2O/c5-4-7-3(1-6)2-8-4/h2H,1,6H2 |
InChI Key |
QUQHVZDOFSMSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.